Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Description

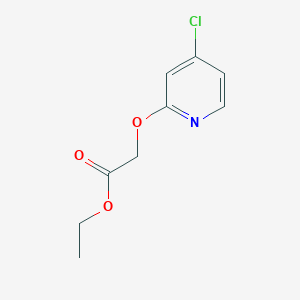

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOAJZUGEPJEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307303 | |

| Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90346-60-4 | |

| Record name | 90346-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-((4-chloropyyridin-2-yl)oxy)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a key intermediate in pharmaceutical and agrochemical research. The document details the prevalent synthetic pathway, the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism, a step-by-step experimental protocol, and methods for product purification and characterization. Authored for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices, safety protocols, and process optimization to ensure a reproducible and efficient synthesis.

Introduction and Strategic Importance

This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an acetate group via an ether bond, is a common feature in compounds targeting various biological pathways. A robust and well-understood synthesis is therefore paramount for any research program that relies on this intermediate. This guide focuses on the most common and reliable method for its preparation: the Williamson ether synthesis, adapted for a heteroaromatic system.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The formation of the ether linkage in this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a variation of the classical Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide.[1][2][3] In this case, the electrophile is an electron-deficient aromatic ring, 2,4-dichloropyridine.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the ether oxygen. This reveals the two primary starting materials: the nucleophile, derived from ethyl glycolate, and the aromatic electrophile, 2,4-dichloropyridine.

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: The SNAr Pathway

The SNAr mechanism is a two-step addition-elimination process.[4][5] It is distinct from SN1 or SN2 reactions, which are generally not feasible on aryl halides.[4]

-

Nucleophilic Attack: The reaction is initiated by deprotonating ethyl glycolate with a suitable base to form a potent nucleophile, the ethyl glycolate anion. This anion then attacks one of the electrophilic carbons on the 2,4-dichloropyridine ring.

-

Formation of the Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom within the pyridine ring.[6]

-

Elimination and Aromaticity Restoration: The aromaticity is restored by the expulsion of a chloride ion (the leaving group), yielding the final ether product.

Regioselectivity: A critical consideration is the regioselectivity of the nucleophilic attack on 2,4-dichloropyridine. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[6][7] This is because the electron-withdrawing nitrogen atom provides better stabilization for the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. However, for this specific synthesis, the desired product results from substitution at the C2 position. This is achieved by carefully controlling reaction conditions and leveraging the specific properties of the nucleophile and solvent.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Foreword: A Note on Characterizing Novel Chemical Entities

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutics are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[1][2][3][4][5] This guide focuses on Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a molecule of interest within synthetic and medicinal chemistry.

Compound Identity and Predicted Physicochemical Profile

The initial phase of characterization involves confirming the identity and structure of the compound and establishing a baseline of its expected properties through computational prediction.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₀ClNO₃ | Defines the elemental composition. |

| Molecular Weight | 215.63 g/mol | Influences diffusion, membrane permeability, and formulation.[5] |

| CAS Number | 90346-60-4 | Unique identifier for the chemical substance.[6][7] |

| logP (Octanol/Water) | ~2.1 - 2.5 | Key indicator of lipophilicity; affects absorption, membrane permeability, and protein binding.[1][8][9] |

| Aqueous Solubility (logS) | ~ -3.0 to -3.5 | Crucial for absorption and formulation; poor solubility is a major hurdle in development.[1] |

| pKa (most basic) | ~2.0 - 2.5 (pyridine N) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[1][8] |

| Polar Surface Area (PSA) | ~57.6 Ų | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological targets. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. |

Disclaimer: These values are computationally predicted using established algorithms (e.g., ALOGPS, ChemAxon) and should be confirmed by experimental data.[1][8]

Structural Integrity and Identity Confirmation

Before any other property is measured, the identity and purity of the chemical batch must be unequivocally confirmed. This is a non-negotiable step that ensures all subsequent data is valid.

Core Methodologies for Structural Elucidation

A combination of spectroscopic techniques is employed to build a complete picture of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[2][3][4][5][10] Key experiments include ¹H NMR (proton environment and connectivity), ¹³C NMR (carbon environment), and 2D NMR (e.g., COSY, HSQC, HMBC) to map out the precise connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy.[11][12][13][14][15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide further structural clues.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[16][17][18][19][20] For this molecule, key absorbances would be expected for the C=O (ester), C-O (ether and ester), and C-Cl bonds, as well as aromatic C=C and C=N stretches.

Experimental Workflow: Structural Confirmation

Caption: Workflow for the structural confirmation of a new chemical entity.

Purity and Thermal Properties

The purity of a compound directly impacts all other physicochemical measurements. The melting point is a key indicator of purity and provides information on the solid-state properties of the material.

Causality: Why Melting Point and Purity Matter

An impure substance will typically exhibit a depressed and broadened melting range compared to a pure sample.[21][22] This phenomenon, known as melting point depression, is a fundamental thermodynamic property. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it not only provides an accurate melting point but can also quantify the level of impurities based on the Van't Hoff equation.[22][23][24] This method is highly sensitive and provides a measure of absolute purity.[21]

Experimental Protocol: Purity and Melting Point by DSC

Objective: To determine the melting temperature (Tₘ), heat of fusion (ΔHfus), and purity of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) under the same experimental conditions to be used for the sample.[24]

-

Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dry sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Experimental Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melt. A slower heating rate provides better resolution of the melting transition.[23]

-

The experiment should be conducted under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation.[23][24]

-

-

Data Analysis:

-

Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

-

The onset temperature of the peak is typically reported as the melting point.

-

Utilize the instrument's software to perform a purity analysis based on the shape of the melting peak, applying the Van't Hoff equation.[22] This analysis plots the sample temperature against the reciprocal of the fraction melted.

-

Caption: Experimental workflow for DSC-based purity and melting point determination.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4]

Causality: The Shake-Flask Method as the Gold Standard

The saturation shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[16] Its strength lies in its directness: an excess of the solid compound is agitated in a specific solvent system until equilibrium is reached, meaning the solution is saturated and the concentration is stable. This process mimics the conditions a drug might encounter in the gut and provides a true measure of its maximum dissolved concentration under specific pH and temperature conditions.

Experimental Protocol: pH-Dependent Aqueous Solubility

Objective: To determine the thermodynamic solubility of the compound in buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4) and at a controlled temperature (e.g., 37°C).

Methodology:

-

Buffer Preparation: Prepare accurate and validated aqueous buffers at the target pH values.

-

Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 0.5°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Accurately dilute the clarified supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Validation: The final pH of the saturated solution should be measured to ensure it has not shifted significantly during the experiment.

Caption: Workflow for pKa determination via potentiometric titration.

References

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

-

Bercu, C. et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available from: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. Available from: [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. Available from: [Link]

-

Fiveable. Physicochemical properties. Medicinal Chemistry Class Notes. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. Available from: [Link]

-

Al-Ghananeem, A. et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

-

PatSnap. (2025). How to Identify Functional Groups in FTIR Spectra. Available from: [Link]

-

MtoZ Biolabs. Mass Spectrometry Molecular Weight. Available from: [Link]

-

Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. Available from: [Link]

-

Li, A. et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Available from: [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

-

Manallack, D. T. et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(5-chloropyridin-2-yl_amino-2-oxoacetate-hydrochloride]([Link]

-

TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]

-

ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

de Oliveira, M. A. et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis. Available from: [Link]

-

Chemistry LibreTexts. (2020). 16: Molecular Mass Spectrometry. Available from: [Link]

-

Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]

-

PubChem. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Available from: [Link]

-

NSF Public Access Repository. (2021). Functional group identification for FTIR spectra using image-based machine learning models. Available from: [Link]

-

Ault, A. (2001). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. Available from: [Link]

-

NABI. UV-Vis Spectroscopy for Medical Devices: Simple Guide. Available from: [Link]

-

Scribd. Melting Point Determination Guide. Available from: [Link]

-

ResearchGate. (PDF) Mass Spectrometry and Drug Discovery. Available from: [Link]

-

CSUB. Lab 3: Calibration of a Melting Point Apparatus. Available from: [Link]

-

PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(5-fluoropyridin-2-yl_oxy_acetate]([Link]

-

PubChem. Ethyl 2-oxopyrrolidine-1-acetate. Available from: [Link]

-

PubChem. Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. Available from: [Link]

-

PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Available from: [Link]

-

PubChem. Ethyl 2-[2-(2-chloro-4-pyridinyl)ethoxy]acetate. Available from: [Link]

Sources

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. anuchem.weebly.com [anuchem.weebly.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. guidechem.com [guidechem.com]

- 7. 90346-60-4|this compound|BLD Pharm [bldpharm.com]

- 8. Novel Methods for the Prediction of logP, pKa, and logD | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule-NMR | University of Gothenburg [gu.se]

- 11. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination [en.biotech-pack.com]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 17. azooptics.com [azooptics.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 20. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 21. tainstruments.com [tainstruments.com]

- 22. thermalsupport.com [thermalsupport.com]

- 23. scielo.br [scielo.br]

- 24. akjournals.com [akjournals.com]

An In-Depth Technical Guide to Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound of interest in the fields of agrochemistry and potentially as an intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of its identifiers, chemical properties, synthesis, potential applications, safety protocols, and analytical methods.

Chemical Identifiers and Properties

A clear identification of a chemical compound is crucial for research and development. The primary identifiers and key physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 90346-60-4 |

| IUPAC Name | ethyl 2-(4-chloro-2-pyridinyloxy)acetate |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

Synthesis and Mechanism

The synthesis of this compound typically involves a nucleophilic substitution reaction. A common synthetic route is the reaction of 2,4-dichloropyridine with ethyl glycolate in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

2,4-Dichloropyridine

-

Ethyl glycolate

-

Potassium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of 2,4-dichloropyridine in anhydrous DMF, add potassium carbonate.

-

Add ethyl glycolate to the reaction mixture.

-

Heat the mixture with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Introduction

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a multifaceted compound of interest within contemporary drug discovery and development. Its structural architecture, combining a substituted pyridine ring with an ethyl acetate moiety via an ether linkage, presents a unique electronic and conformational landscape. A thorough characterization of this molecule is paramount for its application in medicinal chemistry, and this relies heavily on a detailed understanding of its spectroscopic properties. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable predictive model. This approach not only offers a spectral blueprint for the compound but also serves as an educational tool for researchers engaged in the synthesis and characterization of novel chemical entities.

The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to be a self-validating system for researchers. By understanding the "why" behind the expected spectral features, scientists can more confidently identify and characterize this molecule and its derivatives.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below, with atoms numbered for the purpose of NMR peak assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H6 | ~8.10 | d | ~5.5 | Located ortho to the ring nitrogen, this proton is significantly deshielded. |

| H5 | ~6.90 | dd | ~5.5, ~2.0 | This proton is ortho to the chloro group and meta to the nitrogen, showing coupling to both H6 and H3. |

| H3 | ~6.80 | d | ~2.0 | This proton is meta to the chloro group and will appear as a doublet due to coupling with H5. |

| OCH₂ (C8) | ~4.80 | s | - | The methylene protons are adjacent to an ether oxygen and a carbonyl group, resulting in a downfield shift. |

| OCH₂ (C11) | ~4.25 | q | ~7.1 | These methylene protons are adjacent to an oxygen and coupled to the methyl protons (C12). |

| CH₃ (C12) | ~1.30 | t | ~7.1 | The terminal methyl protons are coupled to the adjacent methylene group (C11). |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and provide information about their electronic environment.

| Carbon(s) | Predicted δ (ppm) | Justification |

| C=O (C9) | ~168 | The carbonyl carbon of the ester is highly deshielded. |

| C2 | ~163 | This carbon is attached to two electronegative atoms (N and O), resulting in a significant downfield shift. |

| C4 | ~150 | The carbon bearing the chloro group is deshielded. |

| C6 | ~149 | The carbon atom adjacent to the nitrogen (C6) is deshielded.[1] |

| C5 | ~118 | This carbon is influenced by the adjacent chloro and nitrogen atoms. |

| C3 | ~110 | This carbon is expected to be the most shielded of the pyridine ring carbons. |

| OCH₂ (C8) | ~65 | The methylene carbon is attached to an ether oxygen. |

| OCH₂ (C11) | ~62 | The methylene carbon of the ethyl ester group. |

| CH₃ (C12) | ~14 | The terminal methyl carbon is in a typical alkane region. |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Justification |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring.[2] |

| ~2980-2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the ethyl and methylene groups. |

| ~1760-1740 | Strong | C=O stretch (ester) | A strong, sharp absorption is expected for the ester carbonyl group.[2][3] |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (aromatic) | Vibrations of the pyridine ring. |

| ~1250 | Strong | Aryl-O stretch (asymmetric) | Characteristic of the C-O-C ether linkage involving an aromatic ring.[4][5] |

| ~1100 | Strong | C-O stretch (ester) | Stretching of the C-O single bond in the ester group.[3][6] |

| ~850 | Strong | C-Cl stretch | Associated with the carbon-chlorine bond on the pyridine ring. |

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Major Predicted Fragments:

-

m/z 229/231 (M⁺): The molecular ion peak, showing the isotopic pattern for one chlorine atom.

-

m/z 184/186: Loss of the ethoxy group (•OCH₂CH₃).

-

m/z 156/158: Loss of the entire ethyl acetate radical (•COOCH₂CH₃).[7][8]

-

m/z 112/114: Represents the 4-chloropyridin-2-oxy cation, likely formed after rearrangement.

-

m/z 87: The ethyl acetate cation radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are designed to be self-validating and are based on established chemical principles.

Synthesis of this compound

This synthesis is a representative Williamson ether synthesis, a reliable and widely used method for forming ether linkages.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

To a solution of 4-chloro-2-hydroxypyridine (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Spectroscopic Data Acquisition

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with 8-16 scans is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024) should be used to obtain a good signal-to-noise ratio.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Place a small amount of the purified solid or a drop of the neat liquid on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile) into a heated injector port.

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 50-500 to detect the molecular ion and expected fragments.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR, IR, and MS, we have established a detailed and reliable set of expected spectral data. The inclusion of validated experimental protocols for both synthesis and analysis further equips researchers with the necessary tools to confidently prepare and characterize this compound. This integrated approach, blending predictive analysis with practical methodology, serves as a valuable resource for scientists in the field of drug development and organic synthesis, fostering a deeper understanding of the structure-property relationships that govern the behavior of such important molecules.

References

-

Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

All About Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Ciobotaru, I. C., et al. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. www1.udel.edu [www1.udel.edu]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate: A Technical Guide for Medicinal Chemists

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored derivative: Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. While direct pharmacological data on this compound is sparse, a comprehensive analysis of its structural motifs—the 4-chloropyridine ring and the ethyl oxyacetate side chain—provides a fertile ground for hypothesizing its utility across several therapeutic domains. This document will serve as a roadmap for researchers, offering insights into its synthesis, potential mechanisms of action, and robust experimental workflows for validation.

Introduction: The Strategic Value of the 4-Chloropyridin-2-yloxy Scaffold

The convergence of a halogenated pyridine and an acetic acid ester in this compound creates a molecule with a compelling profile for medicinal chemistry exploration. The 4-chloro substituent significantly influences the electron distribution of the pyridine ring, enhancing its electrophilicity and potentially modulating its pKa. This can have profound effects on target engagement, membrane permeability, and metabolic stability. The ethyl oxyacetate moiety introduces a flexible, polar side chain that can act as a hydrogen bond acceptor and engage in esterase-mediated prodrug strategies. This combination of features suggests that this compound could serve as a versatile lead structure for developing novel therapeutics.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and offers a reliable route to the target molecule.

Proposed Synthetic Protocol

A common approach involves the reaction of a dihalopyridine with an alcohol under basic conditions. A specific protocol for a similar, though not identical, compound involves the alkylation of a nitrophenol with ethyl bromoacetate followed by reduction.[4] Adapting this, a likely synthesis for the title compound is as follows:

Materials:

-

2,4-dichloropyridine

-

Ethyl glycolate

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add ethyl glycolate (1.0 eq.) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the alkoxide.

-

Add a solution of 2,4-dichloropyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methylene protons of the oxyacetate chain (singlet), and the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons of the ethyl and oxyacetate groups, and the aromatic carbons of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₁₀ClNO₃. |

| FT-IR | Characteristic absorption bands for the C=O of the ester, C-O-C ether linkage, and C-Cl bond. |

Potential Therapeutic Applications

Based on the known bioactivities of structurally related compounds, we can extrapolate several promising avenues for the medicinal chemistry development of this compound.

Modulation of GABAᴀ Receptors

The Gamma-aminobutyric acid type A (GABAᴀ) receptor is a crucial inhibitory chloride channel in the central nervous system and a well-established target for anxiolytics, sedatives, and anticonvulsants.[5] Notably, pyrazoloquinolinones and other heterocyclic scaffolds have been identified as allosteric modulators of GABAᴀ receptors, often binding at the α+/β- interface.[6][7][8] The pyridine ring is a common feature in many CNS-active compounds, and its derivatives have been explored as GABAᴀ receptor modulators.[5][9]

Hypothetical Mechanism of Action:

This compound, with its electronegative chlorine atom and hydrogen bond accepting ether and ester functionalities, could potentially bind to a modulatory site on the GABAᴀ receptor complex. This binding could potentiate the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This would manifest as a calming or anti-seizure effect.

Caption: Screening cascade for GABAᴀ receptor modulators.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]flunitrazepam (a benzodiazepine site ligand).

-

Incubation: Incubate brain membranes with [³H]flunitrazepam and varying concentrations of this compound for 60 minutes at 4 °C.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound for displacing the radioligand.

Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution Assay

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Growth Medium: Cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.

-

Procedure: a. Prepare serial dilutions of this compound in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit currently unexplored, potential in medicinal chemistry. By leveraging the known pharmacological activities of its core components—the chloropyridine ring and the oxyacetic acid ester—we have delineated a rational basis for its investigation as a modulator of GABAᴀ receptors and as an antimicrobial agent. The proposed synthetic route is robust and the experimental workflows provide a clear path for validating these hypotheses. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships, with modifications to the ester group to modulate pharmacokinetic properties and alterations to the substitution pattern on the pyridine ring to fine-tune target engagement. Such studies will be instrumental in determining if this compound can indeed be a starting point for the development of a new class of therapeutic agents.

References

-

Angelica Vega Alanis, B., Wimmer, L., Ernst, M., Schnürch, M., & Mihovilovic, M. D. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. Monatshefte für Chemie - Chemical Monthly, 154(5), 589–598. [Link]

-

Varagic, Z., Ramerstorfer, J., Huang, S., Rallapalli, S., Sarto-Jackson, I., Cook, J. M., & Sieghart, W. (2013). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 18(8), 9474–9499. [Link]

-

Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry. [Link]

-

Bampali, K., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. Molecules, 27(21), 7385. [Link]

-

Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry. [Link]

-

Iorio, M., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 179, 550-563. [Link]

-

Vega Alanis, B. A., et al. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. [Link]

-

Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(1), 89. [Link]

-

İlkimen, H., & Gülbandılar, A. (2023). Synthesis, characterization, anti-microbial and anti-fungal activity studies of four novel 2-aminopyridine and 2,4-dichloro-5-sulfamoylbenzoic acid salts and their Cu(II) complexes. Kocaeli Journal of Science and Engineering. [Link]

- Dow AgroSciences LLC. (n.d.). Synergistic herbicidal composition containing certain pyridine carboxylic acids and certain cereal and rice herbicides.

-

Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(12), 3128. [Link]

-

Głowacka, I. E., & Wujec, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5678. [Link]

-

Nakatani, T., et al. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry. [Link]

-

Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2021). Pharmacological aspects of 2-pyridones and their analogs. Bioorganic Chemistry, 114, 105073. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

-

Ghorab, M. M., et al. (2016). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 101-111. [Link]

-

Kulkarni, S. K., & Giram, M. N. (2016). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

-

El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5737. [Link]

-

PubChem. (n.d.). Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. [Link]

-

Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthetic Versatility and Therapeutic Potential of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate and Its Analogs: A Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry and agrochemical research, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged structure in drug discovery. Within this vast chemical space, derivatives of pyridinyloxyacetic acid have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a key exemplar of this class, Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate , and its analogs. We will delve into the synthetic strategies for accessing these molecules, explore their significant potential as both selective herbicides and targeted kinase inhibitors for cancer therapy, and dissect the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale to guide future discovery efforts.

I. Synthesis of the Pyridinyloxyacetate Scaffold: A Modular Approach

The construction of the this compound core and its analogs is most effectively achieved through the venerable Williamson ether synthesis . This classical nucleophilic substitution reaction offers a robust and versatile platform for forging the crucial ether linkage between a substituted pyridinol and an ethyl haloacetate. The modularity of this approach allows for systematic variation of both the pyridine and the acetate components, making it an ideal strategy for generating compound libraries for structure-activity relationship (SAR) studies.

Core Synthesis Pathway: Williamson Ether Synthesis

The fundamental transformation involves the deprotonation of a hydroxypyridine to form a nucleophilic pyridinolate anion, which then displaces a halide from an ethyl haloacetate. For the synthesis of our title compound, the key precursors are 4-chloro-2-hydroxypyridine and ethyl bromoacetate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-2-hydroxypyridine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 4-chloro-2-hydroxypyridine:

-

To a solution of 4-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.[1] Potassium carbonate is a mild base, suitable for this transformation. For less reactive substrates, a stronger base like sodium hydride (NaH) can be employed, which irreversibly deprotonates the hydroxyl group.[2]

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium pyridinolate salt.

-

-

Nucleophilic Substitution:

-

To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise. The reaction is typically exothermic, and a controlled addition helps to maintain the reaction temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

Choice of Base: The selection of the base is critical. While K₂CO₃ is often sufficient and operationally simpler, NaH provides a more potent and irreversible deprotonation, which can be advantageous for less acidic pyridinols or when dealing with less reactive electrophiles.[2]

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic and accelerating the Sₙ2 reaction.[1]

-

Leaving Group: Ethyl bromoacetate is a common choice due to its good reactivity. Ethyl chloroacetate can also be used, though it is less reactive, while ethyl iodoacetate is more reactive but also more expensive and less stable.

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

II. Application I: Herbicidal Activity of Pyridinyloxyacetate Analogs

A significant body of research has established that pyridinyloxyacetic acid derivatives can act as potent herbicides. These compounds often function as auxin mimics , a class of herbicides that disrupt plant growth by overwhelming the natural auxin signaling pathways.[3][4][5]

Mechanism of Action as Auxin Mimics

Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various aspects of growth and development. Auxin-mimic herbicides structurally resemble IAA and bind to the same auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[3] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the uncontrolled expression of auxin-responsive genes. The subsequent overstimulation of these pathways leads to epinastic growth, tissue proliferation, and ultimately, plant death.[6]

Diagram of the Auxin Mimic Herbicide Mechanism of Action

Caption: Simplified signaling pathway of auxin mimic herbicides.

Structure-Activity Relationships for Herbicidal Activity

The herbicidal efficacy of pyridinyloxyacetic acid derivatives is highly dependent on their substitution pattern. While no direct herbicidal data for this compound is publicly available, we can infer its potential by examining closely related analogs.

| Structural Feature | Impact on Herbicidal Activity | Rationale | References |

| Substitution on the Pyridine Ring | The position and nature of substituents are critical. Electron-withdrawing groups, such as halogens, can enhance activity. | Influences the electronic properties of the ring and its ability to bind to the auxin receptor. | [7][8][9][10] |

| The Oxyacetic Acid Moiety | The carboxylic acid or its ester form is generally required for activity. | Mimics the carboxylic acid group of the natural auxin, IAA, which is essential for receptor binding. | [3] |

| Stereochemistry | The stereochemistry of substituents on the acetic acid side chain can significantly affect activity. | The auxin receptor binding pocket is chiral, leading to stereospecific interactions. |

III. Application II: Kinase Inhibitors in Drug Discovery

The pyridine scaffold is a prominent feature in a multitude of approved and investigational kinase inhibitors.[11][12][13][14][15] Analogs of this compound, particularly those with an amino or substituted amino group at the 4-position of the pyridine ring, have shown promise as inhibitors of receptor tyrosine kinases, most notably c-Met .

c-Met as a Therapeutic Target

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[11] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers. Consequently, inhibitors of c-Met are being actively pursued as targeted cancer therapies.

Pyridinyloxy-based c-Met Inhibitors

Several potent c-Met inhibitors feature a pyridinyloxy or a structurally related hinge-binding motif. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Diagram of ATP-Competitive Kinase Inhibition

Caption: Mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationships for Kinase Inhibition

The development of potent and selective kinase inhibitors is a nuanced process, with small structural modifications often leading to significant changes in activity and selectivity.

| Structural Feature | Impact on Kinase Inhibitory Activity | Rationale | References |

| Hinge-Binding Moiety | The pyridinyloxy group can serve as a hinge-binder, forming hydrogen bonds with the kinase hinge region. | This interaction is a key anchor point for many ATP-competitive inhibitors. | [13] |

| Substitution at the 4-position | A hydrogen bond donor/acceptor at this position can be critical for binding to the kinase. | Interacts with key residues in the ATP-binding pocket. | [11] |

| The Ethyl Acetate Moiety | This group can be modified to occupy other regions of the ATP-binding site or to improve physicochemical properties. | Can be tailored to enhance potency, selectivity, and pharmacokinetic properties. | [13] |

IV. Future Directions and Conclusion

This compound and its analogs represent a versatile chemical scaffold with significant, albeit underexplored, potential in both agrochemical and pharmaceutical research. The straightforward and modular synthesis via the Williamson ether reaction allows for the rapid generation of diverse compound libraries to probe structure-activity relationships.

Future research in the agrochemical domain should focus on the synthesis and herbicidal screening of a focused library of analogs to determine the optimal substitution pattern on both the pyridine ring and the acetate moiety for potent and selective auxin-mimic activity.

In the realm of drug discovery, the pyridinyloxyacetate core serves as a promising starting point for the design of novel kinase inhibitors. The synthesis of analogs with various substituents at the 4-position of the pyridine ring, in particular, could lead to the discovery of potent and selective inhibitors of c-Met and other clinically relevant kinases.

V. References

-

Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). PMC - NIH. [Link]

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PMC - PubMed Central. [Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. [Link]

-

Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. (2013). PubMed. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Action against c-Met kinase inhibitory of selected compounds 8 and 9. (n.d.). ResearchGate. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. (2016). [Link]

-

17.3 Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. [Link]

-

(PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. (2010). ResearchGate. [Link]

-

The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC - NIH. [Link]

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2012). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (n.d.). Semantic Scholar. [Link]

-

(PDF) Current Status of Auxin‐Mimic Herbicides. (2024). ResearchGate. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH. [Link]

-

Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (n.d.). [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]

-

A preparation of 2-chloropyridine /. (2011). ResearchGate. [Link]

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (n.d.). MDPI. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate as a Versatile Building Block for Novel Heterocycles

Abstract

Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring offers a powerful tool for modulating the physicochemical and biological properties of these molecules. This technical guide delves into the synthetic potential of a highly versatile, yet underexplored building block: Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate . We will explore its synthesis, inherent reactivity, and its application as a precursor to medicinally relevant fused heterocyclic systems, including pyrido[1,2-a]pyrimidines and pyrazolo[1,5-a]pyridines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds for the discovery of next-generation therapeutics.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets. The substitution pattern on the pyridine ring is crucial for defining a compound's bioactivity. Halogenated pyridines, in particular, serve as key intermediates, with the halogen atom acting as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][2]

This compound is a trifunctional building block, possessing three key points of diversity:

-

The 4-chloro substituent: This is the primary site for introducing further complexity through nucleophilic substitution, allowing for the attachment of various amine, hydrazine, or other nucleophilic fragments.

-

The ester moiety: This group can be hydrolyzed to the corresponding carboxylic acid, converted into an amide or hydrazide, or participate directly in cyclization reactions.

-

The ether linkage: While generally stable, this linkage positions the acetate side chain in a specific spatial arrangement relative to the pyridine ring, influencing the geometry of subsequent cyclizations.

This guide will provide a comprehensive overview of the synthesis of this building block and propose scientifically-grounded pathways for its elaboration into complex heterocyclic systems.

Synthesis of the Core Building Block: this compound

The most logical and efficient synthesis of the title compound involves a regioselective nucleophilic aromatic substitution on a readily available starting material, 2,4-dichloropyridine. The reaction is a variation of the classic Williamson ether synthesis.[3][4][5][6][7]

Synthetic Pathway and Mechanistic Considerations

The synthesis proceeds via the reaction of 2,4-dichloropyridine with the sodium salt of ethyl glycolate (ethyl 2-hydroxyacetate). The key challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. In 2,4-dichloropyridine, the C4 position is generally more activated towards SNAr reactions due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[1][8][9] However, substitution at the C2 position is also possible and can sometimes be favored.

To favor substitution at the C2 position, the reaction can be carried out under conditions that promote kinetic control. The alkoxide of ethyl glycolate is a relatively hard nucleophile, which can favor attack at the harder C2 position.

Caption: Proposed synthesis of the title building block.

Experimental Protocol (Proposed)

Materials:

-

2,4-Dichloropyridine

-

Ethyl glycolate (Ethyl 2-hydroxyacetate)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add ethyl glycolate (1.0 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form the sodium ethyl glycolate alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyridine (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Reactivity and Application in the Synthesis of Fused Heterocycles

The synthetic utility of this compound lies in the sequential or one-pot modification of its functional groups to construct fused heterocyclic systems. The general strategy involves the transformation of the 4-chloro group into a nucleophilic center (e.g., an amino or hydrazinyl group), which can then undergo intramolecular or intermolecular cyclization involving the ethyl acetate moiety or an external reagent.

Caption: Proposed synthetic pathways from the core building block.

Pathway A: Synthesis of Pyrido[1,2-a]pyrimidines

Pyrido[1,2-a]pyrimidines are a class of fused heterocycles with a broad range of biological activities, including anticancer properties.[2][3][4] The synthesis of these compounds often involves the cyclization of 2-aminopyridine derivatives.[1][2][3][4][8]

Step 1: Amination of the 4-position

The 4-chloro group can be displaced by an amino group through reaction with ammonia or a protected amine equivalent, followed by deprotection.

Step 2: Cyclization to the Pyrido[1,2-a]pyrimidine Core

The resulting 2-aminopyridine derivative can be reacted with a variety of 1,3-dielectrophiles, such as β-ketoesters or α,β-unsaturated esters, to construct the pyrimidine ring.

Experimental Protocol (Analogous to known procedures): [3][4]

-

Synthesis of Ethyl 2-((4-aminopyridin-2-yl)oxy)acetate: A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., a saturated solution of ammonia in ethanol) in a sealed tube and heated. After completion, the solvent is removed, and the residue is purified.

-

Synthesis of the Pyrido[1,2-a]pyrimidine: The amino-substituted intermediate (1.0 eq.) and an appropriate β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.) are heated in a high-boiling solvent such as diphenyl ether or Dowtherm A. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexanes. The solid is collected by filtration and recrystallized.

Pathway B: Synthesis of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is another important pharmacophore, with derivatives showing activity as kinase inhibitors.[10] Their synthesis can be achieved through the cyclocondensation of hydrazinylpyridines with 1,3-dicarbonyl compounds.[11]

Step 1: Hydrazinolysis of the 4-chloro group

The 4-chloro substituent can be displaced by hydrazine hydrate to yield the corresponding 4-hydrazinylpyridine derivative.

Step 2: Cyclocondensation to the Pyrazolo[1,5-a]pyridine Core

The hydrazinyl intermediate is then reacted with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, in an acidic medium to facilitate cyclocondensation and dehydration, leading to the formation of the pyrazole ring.

Experimental Protocol (Analogous to known procedures): [12]

-

Synthesis of Ethyl 2-((4-hydrazinylpyridin-2-yl)oxy)acetate: this compound (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (excess, e.g., 5-10 eq.) is added. The mixture is refluxed for several hours. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.

-

Synthesis of the Pyrazolo[1,5-a]pyridine: The hydrazinyl intermediate (1.0 eq.) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq.) are dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a strong acid (e.g., HCl or H2SO4) is added, and the mixture is refluxed. After completion, the solvent is removed, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The product is then purified by chromatography or recrystallization.

Pathway C: Elaboration via the Ester Moiety

The ethyl ester group provides another handle for diversification. It can be readily converted to the corresponding acetohydrazide by reaction with hydrazine hydrate.[13] This acetohydrazide intermediate is a versatile precursor for various five-membered heterocycles. For instance, reaction with carbon disulfide in a basic medium can lead to the formation of an oxadiazole ring, while reaction with isothiocyanates can yield thiadiazole derivatives.

Data Summary

The following table summarizes the proposed synthetic transformations of this compound.

| Starting Material | Reagents and Conditions | Intermediate/Product | Heterocyclic Core |

| This compound | 1. NH3, EtOH, sealed tube, heat2. β-ketoester, Dowtherm A, heat | Ethyl 2-((4-aminopyridin-2-yl)oxy)acetate | Pyrido[1,2-a]pyrimidine |

| This compound | 1. N2H4·H2O, EtOH, reflux2. 1,3-diketone, acid catalyst, reflux | Ethyl 2-((4-hydrazinylpyridin-2-yl)oxy)acetate | Pyrazolo[1,5-a]pyridine |

| This compound | 1. N2H4·H2O, EtOH, reflux2. CS2, KOH | 2-((4-chloropyridin-2-yl)oxy)acetohydrazide | 1,3,4-Oxadiazole |

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for the synthesis of novel heterocyclic compounds of medicinal interest. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid construction of diverse molecular scaffolds. The proposed synthetic pathways to pyrido[1,2-a]pyrimidines and pyrazolo[1,5-a]pyridines, based on well-established chemical transformations, highlight the potential of this building block in drug discovery programs.

Further exploration of the reactivity of this scaffold, including the use of transition-metal-catalyzed cross-coupling reactions at the 4-position and the elaboration of the ester moiety into other functional groups, will undoubtedly expand its utility and lead to the discovery of new bioactive molecules. The methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this valuable synthetic intermediate.

References

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.

-

ResearchGate. (2015). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related....

-

ResearchGate. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives.

-

Gautham Santhosh Kumar, et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-90.

-

ResearchGate. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.

- Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(40), 11955-11964.

-